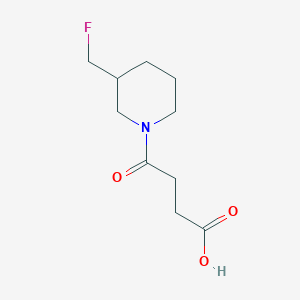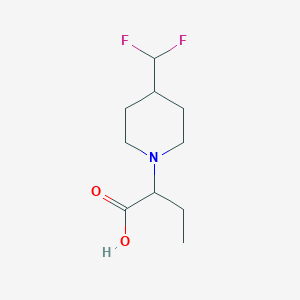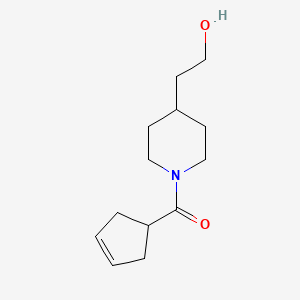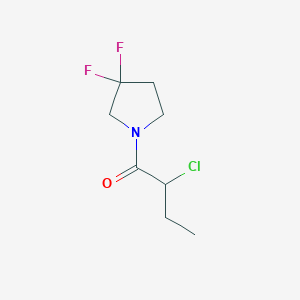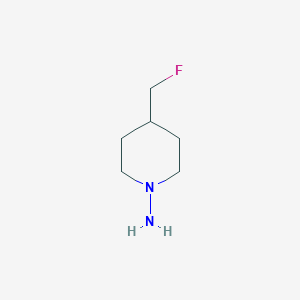
4-(2-Fluoroethyl)-1-prolylpiperidine
Descripción general
Descripción
4-(2-Fluoroethyl)-1-prolylpiperidine (FEPP) is a fluorinated analog of piperidine, an organic compound with a wide range of applications in research and industry. FEPP is a versatile compound that has been studied for its potential applications in drug synthesis and as a pharmaceutical intermediate. FEPP has also been used in the synthesis of other compounds, such as fluorinated pyrrolidines, which have been studied for their potential therapeutic applications. FEPP is a molecule that has been studied for its unique properties and potential uses in a variety of areas. In
Aplicaciones Científicas De Investigación
Neuroinflammation Imaging
4-(2-Fluoroethyl)-1-prolylpiperidine: derivatives have shown potential in neuroinflammation imaging. These compounds can be labeled with radioactive isotopes like fluorine-18, making them suitable for positron emission tomography (PET) imaging . This application is particularly relevant for diagnosing and monitoring neurodegenerative diseases where inflammation plays a key role.
Anti-inflammatory Pharmacology
The compound’s derivatives have been assessed for their anti-inflammatory activity. They exhibit significant inhibitory potency to cyclooxygenase type 2 (COX-2), which is a key enzyme involved in the inflammatory process. This makes them promising candidates for developing new anti-inflammatory drugs .
Lithium Metal Batteries
In the field of energy storage, 4-(2-Fluoroethyl)-1-prolylpiperidine has been explored as a component in electrolyte solutions for lithium metal batteries (LMBs). Its structural properties contribute to the formation of stable electrode/electrolyte interphases, which are crucial for the performance and longevity of LMBs .
Solvation Structure Analysis
The compound is used in studying solvation structures within electrolytes. Its fluorinated nature affects the solvation structures and can help in designing localized high-concentration electrolytes (LHCEs) for better battery performance .
Electrolyte Formulation
The unique properties of 4-(2-Fluoroethyl)-1-prolylpiperidine make it a valuable compound in formulating electrolytes that require specific solvation structures. This is particularly important in high-voltage lithium metal batteries where the electrolyte’s stability and performance are critical .
Organic Synthesis
As an organic compound with a piperidine ring, 4-(2-Fluoroethyl)-1-prolylpiperidine serves as a building block in organic synthesis. It can be used to create various complex molecules for pharmaceuticals and other chemical applications .
Chemical Research
Molecular Design
4-(2-Fluoroethyl)-1-prolylpiperidine: plays a role in the molecular design of new compounds. Its structure can be modified to enhance specific properties, such as solubility, reactivity, or stability, which is essential in the development of new materials and drugs .
Propiedades
IUPAC Name |
[4-(2-fluoroethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-6-3-10-4-8-15(9-5-10)12(16)11-2-1-7-14-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAIMBFFSSQPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








